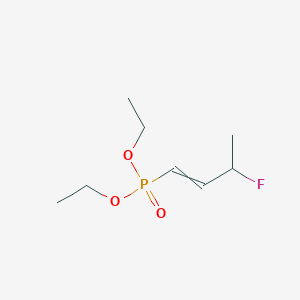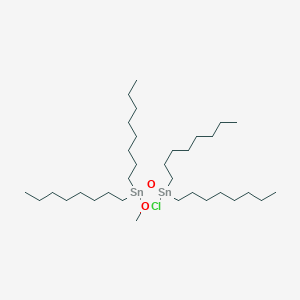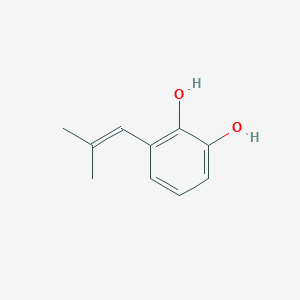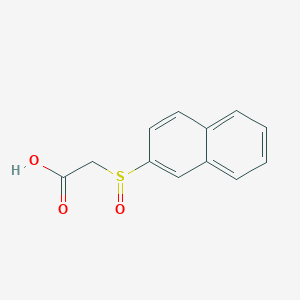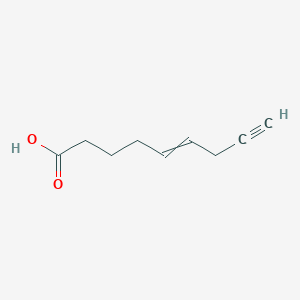
4,6,7,9-tetranitro-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,7,9-Tetranitro-1H-perimidine is a nitrogen-containing heterocyclic compound that belongs to the class of perimidines. Perimidines are known for their versatile applications in various fields such as life sciences, medical sciences, and industrial chemistry . The presence of nitro groups at positions 4, 6, 7, and 9 in the perimidine ring imparts unique chemical properties to this compound, making it a subject of interest for researchers.
Vorbereitungsmethoden
The synthesis of 4,6,7,9-tetranitro-1H-perimidine typically involves the nitration of 1H-perimidine. One common method is the condensation reaction of 1,8-diaminonaphthalene with a carbonyl group, followed by nitration using nitric acid under controlled conditions . Industrial production methods may involve the use of catalysts such as copper nitrate in ethanol at room temperature to achieve high yields in a short reaction time .
Analyse Chemischer Reaktionen
4,6,7,9-Tetranitro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
4,6,7,9-Tetranitro-1H-perimidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nitrogen-containing heterocycles and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4,6,7,9-tetranitro-1H-perimidine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to form complexes with metals and interact with proteins. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
4,6,7,9-Tetranitro-1H-perimidine can be compared with other similar compounds such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. These compounds also contain nitrogen atoms in their ring structures and exhibit similar chemical properties. the presence of multiple nitro groups in this compound makes it more reactive and suitable for specific applications .
Conclusion
This compound is a fascinating compound with unique chemical properties and a wide range of applications in scientific research and industry. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study for researchers in various fields.
Eigenschaften
CAS-Nummer |
73811-07-1 |
|---|---|
Molekularformel |
C11H4N6O8 |
Molekulargewicht |
348.18 g/mol |
IUPAC-Name |
4,6,7,9-tetranitro-1H-perimidine |
InChI |
InChI=1S/C11H4N6O8/c18-14(19)4-1-6(16(22)23)10-9-8(4)5(15(20)21)2-7(17(24)25)11(9)13-3-12-10/h1-3H,(H,12,13) |
InChI-Schlüssel |
GHNVCALBWYIMHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C3C(=C1[N+](=O)[O-])NC=NC3=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[Hydroxy(phenyl)carbamothioyl]benzamide](/img/structure/B14444358.png)
![3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol](/img/structure/B14444372.png)
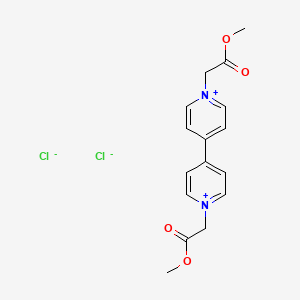

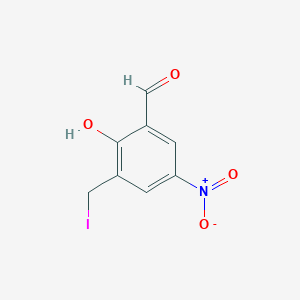
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444388.png)

